molecular formula C16H20N4O B12234427 (2-{pyrido[3,4-d]pyrimidin-4-yl}-octahydro-1H-isoindol-3a-yl)methanol

(2-{pyrido[3,4-d]pyrimidin-4-yl}-octahydro-1H-isoindol-3a-yl)methanol

Cat. No.: B12234427
M. Wt: 284.36 g/mol
InChI Key: XGQLQJVTPANHTQ-UHFFFAOYSA-N
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Description

(2-{pyrido[3,4-d]pyrimidin-4-yl}-octahydro-1H-isoindol-3a-yl)methanol is a complex organic compound that features a unique structure combining a pyrido[3,4-d]pyrimidine ring system with an octahydroisoindole moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-{pyrido[3,4-d]pyrimidin-4-yl}-octahydro-1H-isoindol-3a-yl)methanol typically involves multi-step organic synthesis techniques. The process begins with the preparation of the pyrido[3,4-d]pyrimidine core, followed by the construction of the octahydroisoindole ring. The final step involves the introduction of the methanol group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure cost-effectiveness and efficiency. Techniques such as continuous flow chemistry and automated synthesis can be employed to produce large quantities of the compound while maintaining consistency in quality.

Chemical Reactions Analysis

Types of Reactions

(2-{pyrido[3,4-d]pyrimidin-4-yl}-octahydro-1H-isoindol-3a-yl)methanol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as halides or amines. Reaction conditions such as temperature, pH, and solvent choice are crucial for optimizing the reaction outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

(2-{pyrido[3,4-d]pyrimidin-4-yl}-octahydro-1H-isoindol-3a-yl)methanol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s potential biological activities make it a candidate for studying enzyme interactions and cellular processes.

    Medicine: It is investigated for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.

    Industry: The compound can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2-{pyrido[3,4-d]pyrimidin-4-yl}-octahydro-1H-isoindol-3a-yl)methanol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential to understand its full potential.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrido[3,4-d]pyrimidine derivatives and isoindole-based molecules. These compounds share structural similarities but may differ in their functional groups and biological activities.

Uniqueness

The uniqueness of (2-{pyrido[3,4-d]pyrimidin-4-yl}-octahydro-1H-isoindol-3a-yl)methanol lies in its combined structural features, which may confer distinct biological properties and synthetic versatility compared to other related compounds.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C16H20N4O

Molecular Weight

284.36 g/mol

IUPAC Name

(2-pyrido[3,4-d]pyrimidin-4-yl-3,4,5,6,7,7a-hexahydro-1H-isoindol-3a-yl)methanol

InChI

InChI=1S/C16H20N4O/c21-10-16-5-2-1-3-12(16)8-20(9-16)15-13-4-6-17-7-14(13)18-11-19-15/h4,6-7,11-12,21H,1-3,5,8-10H2

InChI Key

XGQLQJVTPANHTQ-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(CN(CC2C1)C3=NC=NC4=C3C=CN=C4)CO

Origin of Product

United States

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